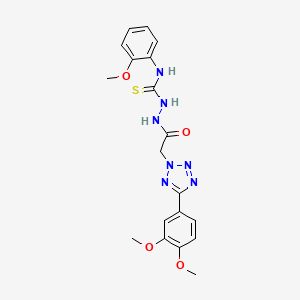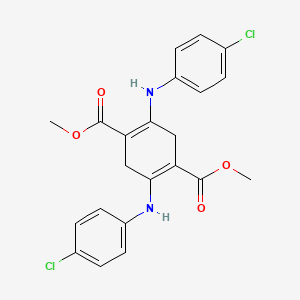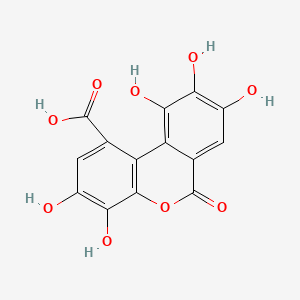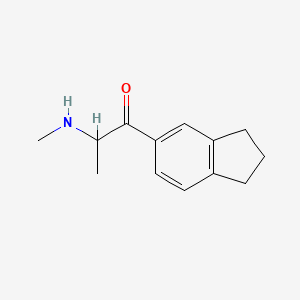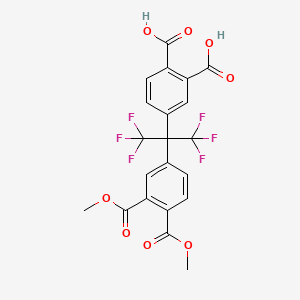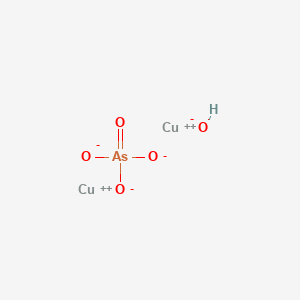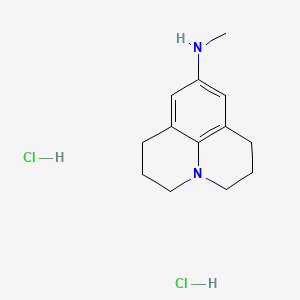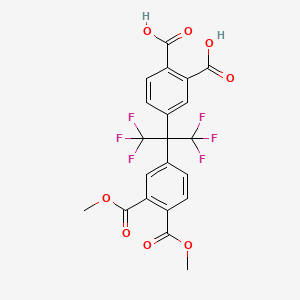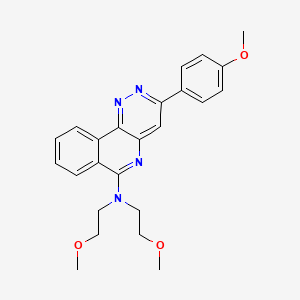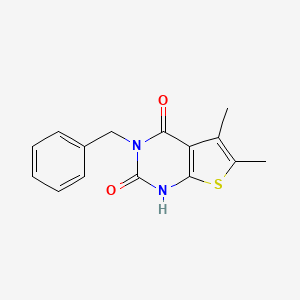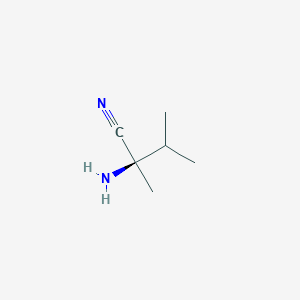
gamma-Ergostenol acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamma-Ergostenol acetate: is a derivative of gamma-Ergostenol, a sterol found in fungi and protozoa. It is a significant compound in the field of biochemistry and pharmacology due to its structural similarity to cholesterol and its role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Gamma-Ergostenol acetate can be synthesized from gamma-Ergostenol through an acetylation reaction. This involves reacting gamma-Ergostenol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent any side reactions .
Industrial Production Methods: : Industrially, this compound is produced through a similar acetylation process but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: : Gamma-Ergostenol acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound, leading to the formation of ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce this compound to its corresponding alcohol.
Major Products Formed: : The major products formed from these reactions include oxidized derivatives (ketones, carboxylic acids), reduced derivatives (alcohols), and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Mechanism of Action
Gamma-Ergostenol acetate exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit the activity of enzymes involved in sterol biosynthesis, such as ergosterol synthase. This inhibition disrupts the synthesis of ergosterol, a crucial component of fungal cell membranes, leading to cell membrane instability and cell death . Additionally, this compound has been found to modulate the activity of inflammatory pathways, reducing the expression of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Gamma-Ergostenol acetate is similar to other sterols such as ergosterol, cholesterol, and stigmasterol. it is unique in its specific structural features and biological activities:
Properties
CAS No. |
3005-47-8 |
|---|---|
Molecular Formula |
C30H50O2 |
Molecular Weight |
442.7 g/mol |
IUPAC Name |
[(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C30H50O2/c1-19(2)20(3)8-9-21(4)26-12-13-27-25-11-10-23-18-24(32-22(5)31)14-16-29(23,6)28(25)15-17-30(26,27)7/h11,19-21,23-24,26-28H,8-10,12-18H2,1-7H3/t20-,21+,23-,24-,26+,27-,28-,29-,30+/m0/s1 |
InChI Key |
PDHBBLKLYCTOIR-WZMOOAEOSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



